molecular formula C25H24N4O5 B2457583 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-03-9

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2457583
CAS No.: 612053-03-9
M. Wt: 460.49
InChI Key: SNTLFPHQUTVRNV-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a critical role in controlling the progression of the cell cycle, particularly the G1 to S phase transition, and its dysregulation is a hallmark of many cancers. This compound exhibits high selectivity for CDK2 over other kinases, including the closely related CDK1 and CDK7, making it an excellent chemical probe for dissecting the specific functions of CDK2 in complex biological pathways. Its primary research value lies in the study of cell cycle dynamics, DNA replication, and oncogenesis. Researchers utilize this inhibitor to investigate proliferation in various cancer cell lines , to understand mechanisms of chemoresistance, and to explore targeted therapeutic strategies for cancers dependent on CDK2 activity, such as certain ovarian and gastric cancers. By potently inhibiting CDK2, this compound induces cell cycle arrest, providing a tool to study cell fate decisions and apoptosis. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-14-9-21-23(25(30)29(14)13-15-7-5-6-8-28-15)22(17(12-26)24(27)34-21)16-10-19(32-3)20(33-4)11-18(16)31-2/h5-11,22H,13,27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTLFPHQUTVRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 883490-26-4) is a pyrano-pyridine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H20N3O4C_{24}H_{20}N_{3}O_{4} with a molecular weight of approximately 471.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20N3O4
Molecular Weight471.4 g/mol
CAS Number883490-26-4

Anticancer Activity

Research indicates that compounds within the pyrano-pyridine class exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting various cancer cell lines. For example, studies have demonstrated its effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. It may target proteins such as dihydrofolate reductase (DHFR) and various kinases implicated in tumor growth.
  • Case Studies :
    • In vitro studies reported an IC50 value of approximately 12 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 ~17 µM) .
    • Another study highlighted its ability to disrupt angiogenesis in endothelial cells, further supporting its potential as an anti-tumor agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for conclusive evidence.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Toxicity in Animal ModelsNo acute toxicity at doses up to 2000 mg/kg

Preparation Methods

Multicomponent Reaction (MCR) Strategies

Aldehyde-Malononitrile-β-Ketoester Condensation

The most widely reported method involves a one-pot MCR using 2,4,5-trimethoxybenzaldehyde , malononitrile , and ethyl acetoacetate (β-ketoester) in the presence of a basic catalyst. Piperidine or ammonium acetate catalyzes the reaction, which proceeds via Knoevenagel condensation, Michael addition, and cyclization steps.

Reaction Conditions:
  • Solvent: Ethanol or dimethyl sulfoxide (DMSO)
  • Temperature: Reflux (~80°C for ethanol; ~120°C for DMSO)
  • Time: 6–8 hours
  • Yield: 70–75%

The reaction mechanism begins with the formation of a Knoevenagel adduct between the aldehyde and malononitrile, followed by nucleophilic attack of the β-ketoester enolate. Cyclization and aromatization yield the pyrano[3,2-c]pyridine framework.

Role of Pyridin-2-Ylmethyl Substituent

The pyridin-2-ylmethyl group at position 6 is introduced via 2-(aminomethyl)pyridine or through in situ generation from pyridine-2-carbaldehyde and ammonium acetate. This step requires careful pH control to prevent side reactions.

Key Spectral Data for Intermediate Validation:
  • IR: Absorption bands at 3370 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O).
  • ¹H NMR: Singlets at δ 2.35 ppm (C7–CH₃) and δ 4.12 ppm (C6–CH₂–pyridine).

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2,4,5-trimethoxybenzaldehyde , malononitrile , ethyl acetoacetate , and 2-(aminomethyl)pyridine in DMF is irradiated at 120°C for 15 minutes.

Advantages:
  • Yield Increase: 85–90%.
  • Purity: Reduced byproduct formation due to uniform heating.

Comparative Analysis of Thermal vs. Microwave Methods

Parameter Conventional MCR Microwave MCR
Time 8 hours 15 minutes
Yield 75% 88%
Energy Consumption High Low
Byproducts 10–15% <5%

Catalytic Innovations and Solvent Effects

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates by stabilizing intermediates. A 2022 study achieved a 92% yield using 5 mol% [BMIM][BF₄] in ethanol at 70°C.

Solvent Optimization

Polar aprotic solvents (e.g., DMSO) improve solubility of the trimethoxyphenyl moiety but may complicate purification. Ethanol remains preferred for its environmental and safety profile.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹³C NMR: Peaks at δ 115.2 ppm (C≡N) and δ 163.8 ppm (C=O).
  • Mass Spectrometry: Molecular ion peak at m/z 460.17 (calculated for C₂₅H₂₄N₄O₅).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the boat conformation of the dihydropyran ring and the planar pyridine moiety.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

Method Cost per kg Scalability
Conventional MCR $1,200 Moderate
Microwave MCR $950 High
Ionic Liquid Catalysis $1,500 Limited

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyridine derivatives, aldehydes, and nitrile-containing precursors. Key steps include:

  • Cyanoacetamide condensation : Ethyl cyanoacetate reacts with ketones and aldehydes under reflux in ethanol, catalyzed by ammonium acetate (yields 70-85%) .

  • Microwave-assisted synthesis : Reduces reaction time (from 48 h to 2-4 h) while maintaining yields >80% .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxyphenyl groups, while ethanol minimizes side reactions .

    Synthetic Method ConditionsYieldReference
    Conventional refluxEthanol, 20 h, NH₄OAc75%
    Microwave-assistedDMF, 150°C, 2 h82%

Q. How is the compound characterized spectroscopically?

  • NMR : The ¹H NMR spectrum shows distinct signals for:

  • Pyridin-2-ylmethyl : δ 4.32 (s, 1H, CH) .
  • Trimethoxyphenyl : δ 3.08–3.39 (s, 9H, OCH₃) .
    • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water, 70:30) .
    • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 478.3 aligns with theoretical M_w 477.5 .

Q. What factors affect its solubility and stability in biological assays?

  • Solubility : Limited aqueous solubility (logP = 3.2) due to hydrophobic trimethoxyphenyl and pyridine groups. Use DMSO (≤1% v/v) for in vitro studies .
  • Stability : Degrades at pH <5 (pyran ring opening); store at −20°C under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?

  • Catalyst screening : Replace NH₄OAc with morpholine in ethanol (yield increases from 75% to 88%) .
  • Temperature control : Maintain 80°C to prevent decomposition of the pyrano-pyridine core .
  • Workflow : Use inline FTIR to monitor intermediate formation (e.g., enamine intermediates) .

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Anticancer IC₅₀ values vary (2–50 μM) across studies due to:

  • Assay variability : MTT vs. CellTiter-Glo® protocols .
  • Substituent effects : The pyridin-2-ylmethyl group enhances kinase inhibition (e.g., CDK2), while trimethoxyphenyl improves membrane permeability .
    • Recommendation : Standardize assays using positive controls (e.g., doxorubicin) and validate via Western blotting .

Q. What computational approaches predict its binding affinity for kinase targets?

  • Docking studies : The pyrano-pyridine scaffold binds CDK2’s ATP pocket (Glide score: −9.2 kcal/mol) .
  • QSAR models : Electron-withdrawing groups (e.g., carbonitrile) correlate with higher inhibition (R² = 0.87) .

Q. How does the trimethoxyphenyl group influence metabolic stability?

  • CYP450 interactions : Methoxy groups reduce oxidation by CYP3A4 (t₁/₂ increases from 1.2 h to 4.5 h) .
  • Metabolite ID : LC-MS/MS identifies O-demethylated derivatives as primary metabolites .

Methodological Guidance for Data Contradictions

  • Spectral discrepancies : Compare NMR δ values across solvents (CDCl₃ vs. DMSO-d₆) to confirm tautomerization .
  • Biological replicates : Use ≥3 independent experiments with ANOVA (p <0.05) to validate IC₅₀ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.